molecular formula C9H11NO2 B13927905 2-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-ol

2-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-ol

Cat. No.: B13927905
M. Wt: 165.19 g/mol
InChI Key: TWUQECLTGOGBRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-2-methyl-2H-1,4-benzoxazin-6-ol is an organic compound with the molecular formula C9H11NO2. It belongs to the class of benzoxazines, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2-methyl-2H-1,4-benzoxazin-6-ol can be achieved through several methods. One common approach involves the reaction of aromatic primary amines with formaldehyde and phenols under reflux conditions . Another method includes the Buchwald-Hartwig cross-coupling reaction between substituted bromobenzenes and various 1,4-benzoxazines . Additionally, microwave-assisted synthesis has been employed to prepare benzoxazine derivatives .

Industrial Production Methods

Industrial production of 3,4-Dihydro-2-methyl-2H-1,4-benzoxazin-6-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3,4-Dihydro-2-methyl-2H-1,4-benzoxazin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit topoisomerase I with high specificity makes it a valuable compound for anticancer research .

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-ol

InChI

InChI=1S/C9H11NO2/c1-6-5-10-8-4-7(11)2-3-9(8)12-6/h2-4,6,10-11H,5H2,1H3

InChI Key

TWUQECLTGOGBRD-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=C(O1)C=CC(=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.